2,4-Dichlorocinnamic acid
Overview
Description
2,4-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorocinnamic acid can be synthesized through the Perkin reaction, which involves the condensation of 2,4-dichlorobenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 2,4-dichlorophenylpropionic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorophenylpropionic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
2,4-Dichlorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichlorocinnamic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2,4-Dichlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the chlorine substitutions.
3,4-Dichlorocinnamic acid: Another derivative with chlorine atoms at different positions.
2,4-Dichlorophenylacetic acid: A structurally similar compound with a different functional group.
Uniqueness: The presence of chlorine atoms at the 2nd and 4th positions in this compound imparts unique chemical and biological properties, making it distinct from other cinnamic acid derivatives. These substitutions can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWABJHRAYGFW-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 2,4-Dichlorocinnamic acid | |
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CAS No. |
1201-99-6, 20595-45-3 | |
Record name | 2,4-Dichlorocinnamic acid | |
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Record name | 2,4-Dichlorocinnamic acid, (E)- | |
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Record name | 2,4-DICHLOROCINNAMIC ACID | |
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Record name | 2,4-dichlorocinnamic acid | |
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Record name | trans-2,4-Dichlorocinnamic Acid | |
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Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |
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Record name | 2,4-DICHLOROCINNAMIC ACID | |
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Q1: What is unique about the crystal structure of 2,4-dichlorocinnamic acid and how does it influence its reactivity?
A: this compound exhibits a strong tendency to crystallize in the β-structure, characterized by a short axis of approximately 4 Å. [, ] This structure is stabilized by intermolecular interactions, specifically Cl···Cl interactions between stacked molecules and C···C interactions within the stacks. [] These interactions play a crucial role in the compound's solid-state photoreactivity, enabling a [2+2] photodimerization reaction upon UV irradiation. [, ]
Q2: How does this compound behave during photodimerization in the solid state?
A: Research indicates that the photodimerization of this compound in its crystal form is a heterogeneous reaction. [] This means that the reaction does not proceed uniformly throughout the crystal lattice, leading to a loss of long-range order during the dimerization process. [] This finding challenges the common assumption of maintained periodicity during solid-state reactions.
Q3: Can the crystal structure of this compound be manipulated to control the outcome of its photodimerization?
A: Yes, by co-crystallizing this compound with other molecules, it's possible to engineer crystals with specific arrangements that influence the photodimerization products. For instance, co-crystallization with 6-chloro-3,4-methylenedioxycinnamic acid can yield mixed crystals capable of producing both symmetrical and unsymmetrical cyclobutane dimers upon UV irradiation. [, ] The specific ratio of reactants in the mixed crystal impacts the ratio of dimer products formed. []
Q4: Are there any examples of large molecular motions occurring during photoreactions involving this compound derivatives?
A: Interestingly, the diamine double salt of trans-2,4-dichlorocinnamic acid and trans-1,2-diaminocyclohexane undergoes a "pedal-like" molecular motion during its solid-state photodimerization. [] This observation challenges the notion that significant molecular movement is generally unfavorable in solid-state reactions. []
Q5: Beyond photodimerization, are there other notable applications of this compound in chemical research?
A: this compound serves as a substrate for the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA). [] This enzyme, involved in the bacterial degradation of the herbicide 2,4-D, catalyzes the hydroxylation of this compound, ultimately yielding 2,4-dichlorophenol and glyoxylate. [] Studying this enzymatic reaction helps understand the mechanism of TfdA and its role in bioremediation.
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